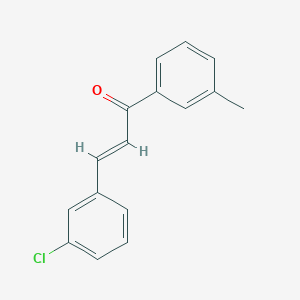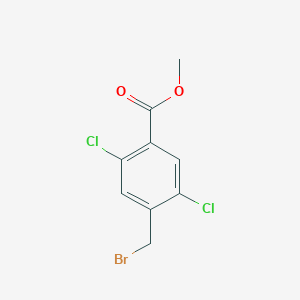
2-Bromo-2-cyclopropylacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-cyclopropylacetyl chloride is an organic compound with the molecular formula C₅H₆BrClO. It is a versatile reagent used in organic synthesis and pharmaceutical development due to its unique properties and reactivity. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-cyclopropylacetyl chloride typically involves the bromination of cyclopropylacetyl chloride. One common method includes the reaction of cyclopropylacetyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure the selective bromination of the acetyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .
化学反应分析
Types of Reactions
2-Bromo-2-cyclopropylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Solvents such as dichloromethane, chloroform, and carbon tetrachloride are often used to dissolve the reactants and control the reaction environment.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
科学研究应用
2-Bromo-2-cyclopropylacetyl chloride finds applications in various fields of scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is employed in the development of new drug candidates due to its ability to introduce cyclopropyl and acetyl groups into target molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-2-cyclopropylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the acetyl chloride group are electrophilic centers that can react with nucleophiles to form new bonds. The cyclopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
2-Bromoacetyl chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive.
2-Chloro-2-cyclopropylacetyl chloride: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
Cyclopropylacetyl chloride: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-2-cyclopropylacetyl chloride is unique due to the presence of both a bromine atom and a cyclopropyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable reagent in organic synthesis and pharmaceutical development .
属性
IUPAC Name |
2-bromo-2-cyclopropylacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOGRWYVIIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










carbamate](/img/structure/B6325879.png)



